3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid
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Overview
Description
3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H5Cl2F3O3. It is a derivative of benzoic acid, characterized by the presence of dichloro and trifluoroethoxy groups.
Preparation Methods
The synthesis of 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid typically involves multiple steps. One common method includes the reaction of 2,4-dinitrochlorobenzene with trifluoroethanol to form 2,4-dinitrochlorobenzene trifluoroethanol ether. This intermediate is then reacted with methanesulfonyl chloride to produce the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Chlorination: Introduction of chlorine atoms into the molecule.
Nitration: Addition of nitro groups.
Reduction: Conversion of nitro groups to amino groups.
Hydrogenation: Addition of hydrogen atoms.
Friedel-Crafts Reactions: Formation of carbon-carbon bonds.
Ullmann Condensation: Coupling reactions to form biaryl compounds.
Common reagents used in these reactions include chlorine gas, nitric acid, hydrogen gas, and catalysts such as aluminum chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets. In agricultural applications, it may inhibit essential enzymes in pests or pathogens, leading to their death. The exact molecular pathways can vary depending on the specific application and target organism .
Comparison with Similar Compounds
Similar compounds to 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid include:
2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid: Another benzoic acid derivative with similar functional groups.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid: A compound with a similar structure but different fluorine substitution pattern.
The uniqueness of this compound lies in its specific combination of dichloro and trifluoroethoxy groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
3,5-dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O3/c10-5-1-4(8(15)16)2-6(11)7(5)17-3-9(12,13)14/h1-2H,3H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXDTDCQPRNBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(F)(F)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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